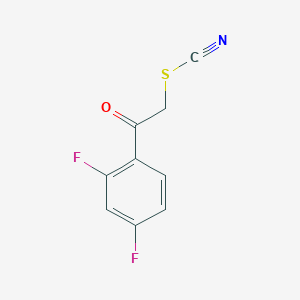

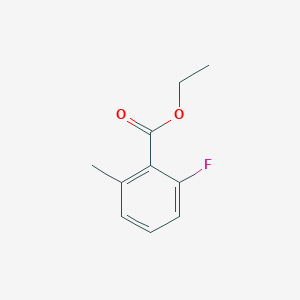

Ethyl 2-fluoro-6-methylbenzoate

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with different starting materials. For instance, ethyl 2,6-dimethoxybenzoate was synthesized through acid-catalyzed esterification of 2,6-dimethoxybenzoic acid in the presence of absolute ethanol . Similarly, ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate was synthesized from L-tryptophan, indicating that complex ethyl benzoate derivatives can be synthesized from amino acids and other organic precursors .

Molecular Structure Analysis

The molecular structure of ethyl 2,6-dimethoxybenzoate was confirmed by X-ray crystallography, which showed that it crystallizes in the triclinic space group with two molecules in the asymmetric unit . This suggests that ethyl 2-fluoro-6-methylbenzoate could also potentially be characterized using similar crystallographic techniques to determine its precise molecular geometry.

Chemical Reactions Analysis

The papers describe various chemical reactions involving ethyl benzoate derivatives. For example, the thermal rearrangement of a thiabicyclohexene system led to the formation of ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate . This indicates that ethyl benzoate derivatives can undergo complex rearrangements under certain conditions, which could be relevant for the chemical behavior of ethyl 2-fluoro-6-methylbenzoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl benzoate derivatives are influenced by their molecular structure. For instance, the crystal packing of diethyl 2,2'-(ethane-1,2-diyldioxy)dibenzoate is dominated by van der Waals forces, which is a common feature in the solid-state of such compounds . The spectroscopic data, such as IR, 1H-NMR, and MS, are used to confirm the structures of synthesized compounds like Fluoroglycofen-ethyl . These techniques could similarly be applied to ethyl 2-fluoro-6-methylbenzoate to deduce its properties.

科学的研究の応用

Synthesis and Structural Analysis

Synthesis of Derivatives

Ethyl 2-fluoro-6-methylbenzoate is utilized in the synthesis of various carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones. These derivatives exhibit potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with some compounds having IC50 values <10 nM. These findings highlight the significance of ethyl 2-fluoro-6-methylbenzoate in synthesizing derivatives with potential therapeutic applications (Deady et al., 2005).

Structural Analysis

The compound has been used in the synthesis and structural determination of two structural analogs using synchrotron X-ray powder diffraction. This method is crucial for understanding the crystal structures and potential biological activities of the synthesized compounds (Gündoğdu et al., 2017).

Chemical Synthesis and Characterization

Methods for Preparation

Ethyl 2-fluoro-6-methylbenzoate is used in efficient methods for preparing other chemically significant compounds like 2-chloro-6-methylbenzoic acid. This highlights the versatility of ethyl 2-fluoro-6-methylbenzoate in synthetic organic chemistry (Daniewski et al., 2002).

Synthesis of Fluorinated Derivatives

The compound is involved in the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which have demonstrated significant cytotoxic properties in vitro, particularly against certain human breast cancer cell lines. This illustrates its role in creating potent antitumor agents (Hutchinson et al., 2001).

Biomedical Research

- Radiotracer Synthesis: Ethyl 2-fluoro-6-methylbenzoate contributes to the synthesis of novel radiotracers for positron emission tomography (PET), particularly in imaging tyrosine kinase in cancers. This underscores its importance in developing diagnostic tools in oncology (Wang et al., 2006).

Safety and Hazards

The safety data sheet (SDS) for Ethyl 2-fluoro-6-methylbenzoate includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Relevant Papers The search results did not provide specific peer-reviewed papers related to Ethyl 2-fluoro-6-methylbenzoate . For more detailed information, it may be helpful to directly search scientific databases or journals.

特性

IUPAC Name |

ethyl 2-fluoro-6-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCGEHIXXHWFDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673275 | |

| Record name | Ethyl 2-fluoro-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-fluoro-6-methylbenzoate | |

CAS RN |

90259-30-6 | |

| Record name | Ethyl 2-fluoro-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。